Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate
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Overview
Description
Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate is a chemical compound with a unique structure and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate involves multiple steps, starting with the selection of appropriate raw materials. The process typically includes:
Initial Reaction: The initial step involves the reaction of N-protective indole with halogenated hydrocarbons under the influence of a manganese catalyst and magnesium metal.
Intermediate Formation: This step involves the formation of intermediates through a series of chemical reactions, including alkylation and cyclization.
Final Product Formation: The final step involves the purification and crystallization of the compound to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated hydrocarbons in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant biological activity .
Comparison with Similar Compounds
Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14(20(24)26-3)22-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)23-15(2)21(25)27-4/h5-12,14-15,22-23H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBNLXDIUTZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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